molecular formula C17H15N3O4S2 B2909664 1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 946359-30-4

1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B2909664
CAS No.: 946359-30-4
M. Wt: 389.44
InChI Key: OEZDEAZCFFWMJC-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a bicyclic heterocyclic compound featuring a thienoimidazole core fused with a tetrahydro ring system. The molecule is substituted at the 1-position with a 4-nitrophenyl group and at the 3-position with a phenyl group, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

3-(4-nitrophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c21-20(22)14-8-6-13(7-9-14)19-16-11-26(23,24)10-15(16)18(17(19)25)12-4-2-1-3-5-12/h1-9,15-16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZDEAZCFFWMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thienoimidazole core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the nitrophenyl and phenyl groups: These groups can be introduced via substitution reactions using suitable reagents.

    Oxidation and thionation: The final steps involve oxidation and thionation to achieve the desired thione and dioxide functionalities.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using common reducing agents to modify the nitrophenyl group.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

    Addition: The thione group can undergo addition reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution and addition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential biological activity could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism by which 1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide exerts its effects depends on its interaction with molecular targets. The nitrophenyl and thione groups may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4-Nitrophenyl, Phenyl C₁₇H₁₄N₃O₄S₂ ~396.44 (calculated) High polarity due to nitro group; potential for π-π stacking with aromatic rings
(3aR,6aS)-1-Phenyl analog () Phenyl C₁₁H₁₂N₂O₂S₂ 268.35 Two stereocenters; ChemSpider ID: 6327296
1-Methyl analog () Methyl C₈H₁₂N₂O₂S₂ 230.30 (calculated) Reduced steric hindrance; simpler synthesis
1,3-Bis(4-fluorophenyl) analog () Bis(4-fluorophenyl) C₁₉H₁₆F₂N₂O₃S 406.41 (calculated) Enhanced electronegativity; potential antimicrobial activity
1-(4-Bromophenyl) analog () 4-Bromophenyl C₁₁H₁₁BrN₂O₂S₂ 347.30 Halogen substituent; supplier availability (CAS: 887833-75-2)
1-(o-Tolyl)-3-(p-tolyl) analog () o-Tolyl, p-Tolyl C₁₉H₂₀N₂O₃S 356.44 Predicted density: 1.324 g/cm³; boiling point: 581.2°C

Key Observations:

  • Steric Considerations : Bulky substituents (e.g., bis(4-fluorophenyl) in ) may hinder synthetic accessibility, whereas smaller groups (e.g., methyl in ) simplify synthesis .
  • Polarity and Solubility : Sulfone groups (5,5-dioxide) enhance polarity across all analogs, improving solubility in polar solvents but reducing lipid membrane permeability .

Commercial and Research Status

  • Discontinued Products: Analogs like 1-(4-methoxyphenyl)tetrahydro-thienoimidazole () were discontinued, possibly due to synthesis challenges or stability issues .
  • Supplier Availability : The 4-bromophenyl analog () remains available via ChemScene, LLC, indicating commercial interest in halogenated derivatives .

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